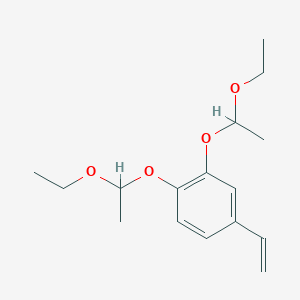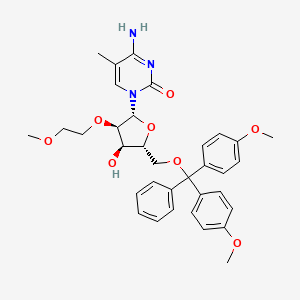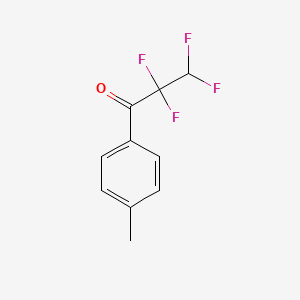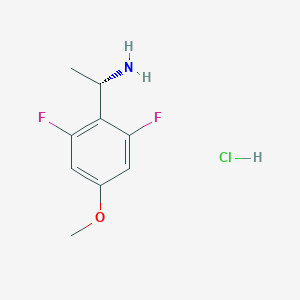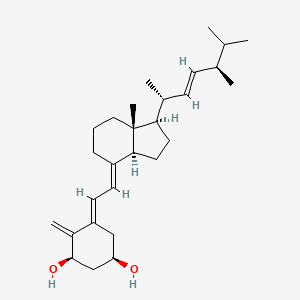![molecular formula C51H79NO13 B13434968 (8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone CAS No. 150821-39-9](/img/structure/B13434968.png)
(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[294103,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone” is a complex organic molecule with multiple functional groups and stereocenters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts. Common synthetic routes may involve:
Formation of the cyclohexyl ring: This step might involve cyclization reactions using appropriate starting materials.
Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through reactions such as hydroxylation and methylation.
Formation of the tricyclic structure: This complex step may involve multiple cyclization reactions and the use of protecting groups to ensure the correct formation of the desired structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the yield.
Purification techniques: Using methods such as chromatography and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming new functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, altering the oxidation state of the molecule.
Substitution: Replacement of one functional group with another, which can modify the properties of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of other complex organic molecules.
Study of reaction mechanisms: Understanding how this compound reacts under various conditions can provide insights into reaction mechanisms.
Biology
Biological activity: The compound may exhibit biological activity, making it of interest for studies in biochemistry and pharmacology.
Enzyme interactions: Investigating how the compound interacts with enzymes can provide information on its potential as a drug candidate.
Medicine
Drug development: The compound’s unique structure may make it a candidate for drug development, particularly if it exhibits therapeutic properties.
Disease research: Studying the compound’s effects on biological systems can contribute to understanding and treating diseases.
Industry
Material science: The compound may have applications in the development of new materials with specific properties.
Catalysis: Its structure might make it useful as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This could involve:
Binding to receptors: The compound may bind to specific receptors in biological systems, triggering a response.
Enzyme inhibition: It might inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound could influence signal transduction pathways, altering cellular responses.
Propriétés
Numéro CAS |
150821-39-9 |
|---|---|
Formule moléculaire |
C51H79NO13 |
Poids moléculaire |
914.2 g/mol |
Nom IUPAC |
(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-32(3)48(57)51(60,65-38)50(59)52-23-15-14-18-39(52)49(58)64-43(34(5)26-37-20-22-40(53)44(27-37)62-9)29-41(54)33(4)25-36(7)46(56)47(63-10)45(55)35(6)24-30/h11-13,16-17,25,30,32-35,37-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,36-25+/t30-,32-,33-,34-,35-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51?/m1/s1 |
Clé InChI |
PZJRKKHZEUDQHR-XASJUNOOSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(C1=O)(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |
SMILES canonique |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


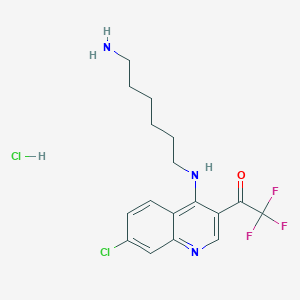
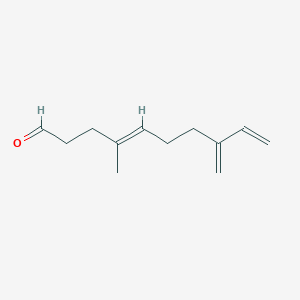
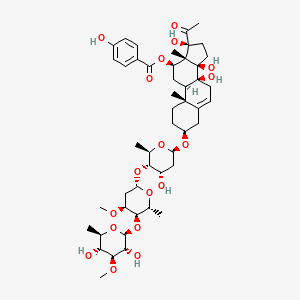
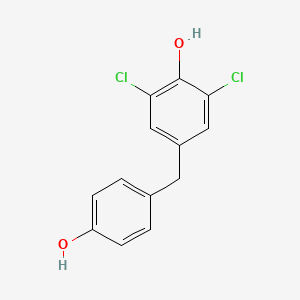
![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)

![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
